N-(2,4-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine
Description
Properties
IUPAC Name |
2-(2,4-dimethyl-N-(4-methylphenyl)sulfonylanilino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-12-4-7-15(8-5-12)23(21,22)18(11-17(19)20)16-9-6-13(2)10-14(16)3/h4-10H,11H2,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMPXUJGBTMLICL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=C(C=C(C=C2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine typically involves the reaction of 2,4-dimethylaniline with 4-methylbenzenesulfonyl chloride in the presence of a base, followed by the addition of glycine. The reaction conditions often include:
Solvent: Common solvents used are dichloromethane or toluene.
Base: Bases such as triethylamine or pyridine are used to neutralize the hydrochloric acid formed during the reaction.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
N-(2,4-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be used in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The glycine moiety may also play a role in modulating biological pathways.
Comparison with Similar Compounds
Substituent Effects on Molecular Properties
The following table summarizes key structural analogs and their substituent-driven differences:
Key Structural and Functional Differences
- Electron-Donating vs. Electron-Withdrawing Groups: Methyl groups (e.g., in ) enhance lipophilicity and metabolic stability but reduce aqueous solubility. Methoxy groups (e.g., in ) introduce polarity and hydrogen-bonding capacity, enhancing solubility .
Steric Effects :
Functional Group Modifications :
- Ester derivatives (e.g., ) exhibit higher lipophilicity than free carboxylic acids, favoring passive diffusion across biological membranes.
Biological Activity
N-(2,4-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine is an organic compound classified as a sulfonamide derivative. Its unique structural features, including a glycine backbone and two aromatic substituents, contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential applications in medicinal chemistry, mechanism of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C14H17NO4S
- Molecular Weight : Approximately 295.36 g/mol
- CAS Number : 401605-12-7
The compound's structure consists of a sulfonyl group attached to a glycine moiety, which is further substituted by 2,4-dimethylphenyl and 4-methylphenyl groups. This configuration is significant for its biological interactions.
Antimicrobial Properties
Research indicates that sulfonamide derivatives can exhibit significant antimicrobial activity. For instance, studies have shown that compounds with similar structures can effectively inhibit various bacterial strains, making them valuable in pharmaceutical applications . The potential for this compound to act against pathogens warrants further investigation.
Enzyme Inhibition
The sulfonyl group in this compound may interact with specific enzymes, potentially leading to inhibition of their activity. This characteristic is essential in drug design as it allows for the development of compounds that can modulate biological pathways effectively.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-(2,4-dimethylphenyl)-N-[(4-chlorophenyl)sulfonyl]glycine | Structure | Antimicrobial |
| N-(2,4-dimethylphenyl)-N-[(4-methoxyphenyl)sulfonyl]glycine | Structure | Anticancer |
| N-(2,4-dimethylphenyl)-N-[(4-nitrophenyl)sulfonyl]glycine | Structure | Antibacterial |
This table illustrates how variations in substituents can influence the biological activity of sulfonamide derivatives. Each compound's unique properties may lead to different therapeutic applications.
Notable Studies
- Antibacterial Activity : A study demonstrated that sulfonamide derivatives significantly inhibited bacterial growth in vitro, highlighting their potential as antibacterial agents. The exact IC50 values for this compound are yet to be established but are anticipated to be comparable to known sulfonamides .
- Enzyme Inhibition : Research on structurally similar compounds revealed their ability to inhibit certain enzymes involved in metabolic pathways. The mechanism of action often involves competitive inhibition where the sulfonamide mimics substrate molecules.
Q & A
Q. What are the standard synthetic routes for preparing N-(2,4-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine?
The compound can be synthesized via coupling reactions using reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in DMF (dimethylformamide) under inert conditions. For example, sulfonamide intermediates are reacted with glycine derivatives, followed by purification via column chromatography to isolate the product . Yield optimization often requires adjusting stoichiometry, solvent choice, and reaction time.
Q. How is the structural integrity of this compound validated after synthesis?
Characterization relies on a combination of 1H/13C NMR (to confirm proton and carbon environments), mass spectrometry (MS) for molecular weight verification, and X-ray crystallography (if single crystals are obtained). Spectral discrepancies, such as unexpected splitting patterns, may indicate impurities or stereochemical anomalies, necessitating re-purification or alternative analytical techniques (e.g., HPLC) .
Q. What safety protocols are critical when handling this compound?
Due to potential toxicity, researchers must use fume hoods , wear nitrile gloves , and employ eye protection . Safety data sheets (SDS) for structurally similar sulfonamides emphasize avoiding inhalation and skin contact. Waste disposal should comply with institutional guidelines for sulfonamide derivatives .
Advanced Research Questions
Q. How can synthetic yields be optimized when steric hindrance limits reaction efficiency?
Steric hindrance from the 2,4-dimethylphenyl group may reduce coupling efficiency. Strategies include:
Q. How should researchers resolve contradictions in spectral data (e.g., NMR vs. MS)?
Discrepancies may arise from residual solvents, tautomerism, or dynamic effects. Solutions include:
Q. What in vitro assays are suitable for evaluating the compound’s bioactivity?
For pharmacological screening:
- Receptor binding assays : Radiolabeled ligands compete with the compound for target receptors (e.g., GPCRs) .
- Functional assays : Measure downstream signaling (e.g., cAMP accumulation, calcium flux) using cell lines expressing the receptor of interest .
- Metabolic stability tests : Incubate with liver microsomes to assess cytochrome P450 interactions .
Q. What challenges arise in crystallographic analysis of this compound, and how are they addressed?
Challenges include poor crystal growth due to flexible sulfonamide linkages. Mitigation strategies:
Q. How do substituent modifications (e.g., methyl vs. methoxy groups) impact pharmacological activity?
Systematic structure-activity relationship (SAR) studies are required:
- Synthesize analogs with electron-withdrawing/donating groups on the phenyl rings.
- Test analogs in dose-response assays to compare potency (EC50) and efficacy (Emax).
- Perform molecular docking to predict binding modes and steric clashes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
